molecular formula C18H22N4O3 B2884272 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946323-55-3

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2884272
CAS No.: 946323-55-3
M. Wt: 342.399
InChI Key: UBEPIAPOPMPWIE-UHFFFAOYSA-N
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Description

The compound (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mechanism of Action

The exact mechanism of action of (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also have antioxidant properties that help protect against oxidative stress and inflammation, which are known to play a role in the development of neurological disorders.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, this compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been shown to reduce levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

One advantage of using (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone in lab experiments is that it has been extensively studied and characterized, so its properties and effects are well understood. However, one limitation is that it is a relatively complex molecule that may be difficult to synthesize in large quantities, which could limit its availability for research.

Future Directions

There are several potential future directions for research on (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone. One area of interest is in developing more efficient and scalable synthesis methods to make the compound more widely available for research. Another direction is in studying the effects of this compound in different animal models and in human clinical trials, to further explore its potential therapeutic applications. Additionally, there is potential for further research into the mechanisms of action of this compound, to better understand how it exerts its effects on the brain.

Synthesis Methods

The synthesis of (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone involves several steps, including the reaction of 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential application as a drug, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEPIAPOPMPWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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